3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidinyl-oxy group. This compound also contains a triazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized by reacting 1-methyl-1H-1,2,4-triazole with a suitable brominating agent such as bromine in an organic solvent.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is formed by reacting a suitable amine with an aldehyde or ketone under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The triazole and pyrrolidine moieties can participate in oxidation and reduction reactions, respectively, under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could yield an N-oxide derivative .
Scientific Research Applications
3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety can inhibit enzyme activity by binding to the active site, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity . The bromine atom may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: This compound shares the triazole moiety but lacks the pyrrolidine and pyridine rings.
4-bromo-1-methyl-1H-1,2,3-triazole: Similar in structure but with a different substitution pattern on the triazole ring.
3-bromo-5-methyl-1H-1,2,4-triazole: Another triazole derivative with a methyl group instead of the pyrrolidine and pyridine rings.
Uniqueness
3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its combination of a brominated pyridine ring, a triazole moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
3-bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-18-13(16-9-17-18)8-19-5-3-10(7-19)20-12-2-4-15-6-11(12)14/h2,4,6,9-10H,3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERTXAMETSVBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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